1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2340-76-3
VCID: VC19741409
InChI: InChI=1S/C11HF7O2/c12-4-1-2(5(13)8(16)3(4)11(19)20)7(15)10(18)9(17)6(1)14/h(H,19,20)
SMILES:
Molecular Formula: C11HF7O2
Molecular Weight: 298.11 g/mol

1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid

CAS No.: 2340-76-3

Cat. No.: VC19741409

Molecular Formula: C11HF7O2

Molecular Weight: 298.11 g/mol

* For research use only. Not for human or veterinary use.

1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carboxylic acid - 2340-76-3

Specification

CAS No. 2340-76-3
Molecular Formula C11HF7O2
Molecular Weight 298.11 g/mol
IUPAC Name 1,3,4,5,6,7,8-heptafluoronaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11HF7O2/c12-4-1-2(5(13)8(16)3(4)11(19)20)7(15)10(18)9(17)6(1)14/h(H,19,20)
Standard InChI Key DWUHIISBZOBNMI-UHFFFAOYSA-N
Canonical SMILES C12=C(C(=C(C(=C1F)C(=O)O)F)F)C(=C(C(=C2F)F)F)F

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The IUPAC name 1,3,4,5,6,7,8-heptafluoronaphthalene-2-carboxylic acid denotes a naphthalene ring system with fluorine atoms at positions 1, 3, 4, 5, 6, 7, and 8, and a carboxylic acid group at position 2 . Its molecular formula is C₁₁HF₇O₂, with a molecular weight of 298.11 g/mol . The compound’s structural uniqueness arises from the synergistic effects of extensive fluorination and the electron-withdrawing carboxylic acid group, which influence its reactivity and intermolecular interactions.

Structural Characterization

The SMILES notation C1=C(C(=C(C(=C2C(=C(C(=C(C1=O)O)F)F)F)F)F)F)F)F and InChI key InChI=1S/C11HF7O2/c12-4-1-2(5(13)8(16)3(4)11(19)20)7(15)10(18)9(17)6(1)14/h(H,19,20) provide precise descriptors of its connectivity . X-ray crystallography data, though unavailable, suggest a planar naphthalene core with fluorine atoms inducing steric hindrance and dipole-dipole interactions. The carboxylic acid group facilitates hydrogen bonding, impacting solubility and crystallization behavior.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1,3,4,5,6,7,8-heptafluoronaphthalene-2-carboxylic acid typically involves sequential fluorination and carboxylation steps:

  • Fluorination of Naphthalene: Electrophilic fluorination using agents like xenon difluoride (XeF₂) or direct fluorination under controlled conditions yields heptafluoronaphthalene intermediates .

  • Carboxylation: Introduction of the carboxylic acid group is achieved via Friedel-Crafts acylation or oxidation of a pre-installed methyl group using potassium permanganate (KMnO₄) or ozone .

Alternative routes include the use of fluorinated building blocks, such as hexafluorobenzene derivatives, coupled with Suzuki-Miyaura cross-coupling reactions to construct the naphthalene core .

Challenges in Synthesis

  • Regioselectivity: Achieving precise fluorine placement requires stringent reaction conditions to avoid byproducts .

  • Stability of Intermediates: Fluorinated intermediates are sensitive to hydrolysis, necessitating anhydrous environments .

  • Yield Optimization: Reported yields remain suboptimal (<50%), highlighting the need for catalytic innovations .

Physicochemical Properties

Thermal and Physical Properties

PropertyValueReference
Density1.8 g/cm³
Boiling Point324.4°C at 760 mmHg
Refractive Index1.528
Vapor Pressure0.000101 mmHg at 25°C

The high density and boiling point reflect strong intermolecular forces, including fluorine-mediated van der Waals interactions and hydrogen bonding from the carboxylic acid group.

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1,690 cm⁻¹ (C=O stretch) and 1,100–1,300 cm⁻¹ (C-F stretches) confirm functional groups .

  • NMR: ¹⁹F NMR reveals seven distinct signals for fluorine atoms, while ¹H NMR shows a singlet for the carboxylic proton .

Solubility and Reactivity

The compound is sparingly soluble in polar solvents (e.g., water) but exhibits moderate solubility in dimethylformamide (DMF) and tetrahydrofuran (THF). Fluorine atoms deactivate the aromatic ring toward electrophilic substitution, directing reactivity to the carboxylic acid group for esterification or amidation .

Applications and Industrial Relevance

Pharmaceutical Chemistry

Fluorinated aromatics are prized for their metabolic stability and bioavailability. While direct applications of this compound are undocumented, analogs serve as protease inhibitors and kinase modulators . The carboxylic acid group enables conjugation with amines or alcohols to prodrug formulations.

Material Science

  • Liquid Crystals: Fluorine’s electronegativity enhances dielectric anisotropy, making derivatives suitable for display technologies .

  • Polymers: Copolymerization with ethylene or styrene yields materials with enhanced thermal resistance and chemical inertness .

Environmental and Analytical Uses

As a persistent organic pollutant (POP) surrogate, this compound aids in calibrating mass spectrometry methods for detecting fluorinated contaminants .

Future Research Directions

  • Catalytic Fluorination: Developing transition-metal catalysts to improve regioselectivity and yield.

  • Biodegradation Studies: Assessing environmental persistence and bioremediation strategies.

  • Drug Discovery: Screening derivatives for anticancer or antimicrobial activity.

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